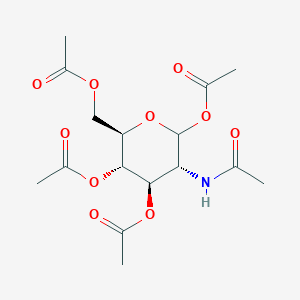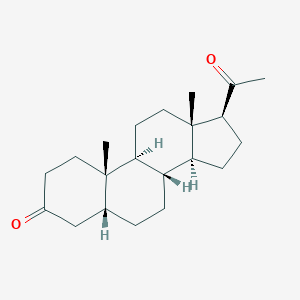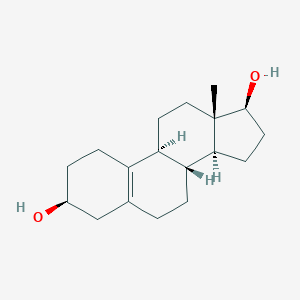
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its derivatives involves multiple steps, including acetylation, anomerization, and condensation reactions. These processes are carefully controlled to achieve the desired configuration and yield of the product. For instance, the preparation of alpha and beta anomers based on anomerization and kinetic acetylation has been demonstrated, highlighting the significance of the starting material's configuration on the final product's structure (Liu et al., 2005).
Molecular Structure Analysis
Crystallographic studies provide detailed insights into the molecular structure of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose derivatives. The crystal structure of related compounds has been solved, revealing the conformation of the pyranose rings and the spatial arrangement of acetyl groups, which are crucial for understanding the molecule's reactivity and interaction with other molecules (Srikrishnan & An, 1988).
Scientific Research Applications
Preparation and Anomerization Studies
A study by Liu et al. (2005) focuses on the preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose. This research highlights an interesting anomerization phenomenon of 4-chloro-4-deoxy-d-galactose, where the molar ratio of alpha and beta anomers in solution reaches a dynamic equilibrium. The acetylation of 4-chloro-4-deoxy-d-galactopyranose is kinetically controlled, and this process's outcome depends on the starting galactose's configuration. The influence of chloro and O-acetyl groups on the galactopyranose ring conformations is also discussed, providing insights into the stereochemical aspects of carbohydrate chemistry (Liu, Zhang, Liu, & Song, 2005).
Synthesis of Complex Carbohydrates
Doboszewski and Zamojski (1984) reported the synthesis of 2-O-α-D-galactopyranosyl-D-galactopyranose by condensation involving 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose. This process illustrates the compound's utility in constructing complex carbohydrate structures, which are crucial for understanding biological recognition and interaction mechanisms at the molecular level (Doboszewski & Zamojski, 1984).
Crystal Structure Analysis
The crystal structures of O-acetylated 2-acylamino-2-deoxy-D-galactose derivatives, including 1,3,4,6-tetra-O-acetyl-2-deoxy-alpha-D-galactopyranoside, were determined by Mikeska et al. (2003). This study provides valuable information on the structural aspects of acylated carbohydrates and their implications for molecular design and interaction studies (Mikeska, Nieger, Mansikkamäki, Daniels, & Kolter, 2003).
Synthesis of Glycosyl Donors
Ohlsson and Magnusson (2000) described the transformation of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose into various anomerically-activated galabiosides. This work underscores the significance of 1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose and its derivatives in synthesizing galactose-containing oligosaccharides, which are pivotal for studying carbohydrate-based interactions in biological systems (Ohlsson & Magnusson, 2000).
Safety And Hazards
Future Directions
The future directions for the use of 1,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranose in research and industry are promising. Its wide applications in organic synthesis make it a valuable compound in various fields . Further optimization of its synthesis process could lead to more efficient production methods .
properties
IUPAC Name |
[(2R,3S,4R,5R,6R)-3,4,6-triacetyloxy-5-hydroxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O10/c1-6(15)20-5-10-12(21-7(2)16)13(22-8(3)17)11(19)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3/t10-,11-,12+,13-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBHJRVMGYVXKK-RGDJUOJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC(=O)C)O)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416225 |
Source


|
| Record name | STK366747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4,6-tetra-O-acetyl-alpha-D-galactopyranose | |
CAS RN |
56822-34-5 |
Source


|
| Record name | STK366747 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)



![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)
![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)
![4-[3-(Hydroxymethyl)phenoxy]phenol](/img/structure/B29862.png)





